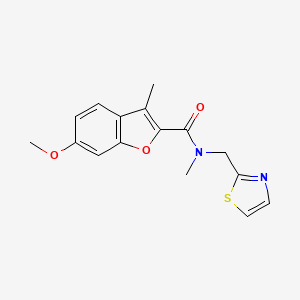

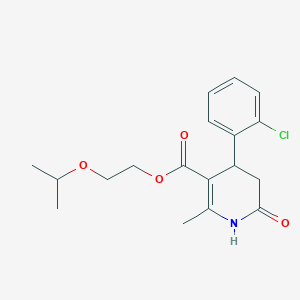

![molecular formula C14H12ClNO2 B5579406 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

4-[(2-chlorobenzyl)oxy]benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2-chlorobenzyl)oxy]benzaldehyde oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CBOX and is used in various laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

Selective organic transformations under mild conditions are crucial in green chemistry. A study reported the photocatalytic oxidation of benzyl alcohol to benzaldehyde using a plasmonic catalyst composed of Au supported on BiOCl with oxygen vacancies. This process involves the generation of •O2- radicals and carbon-centered radicals, leading to the production of benzaldehyde with a unique oxygen atom transfer from O2 (Hao Li et al., 2017).

Catalyst Characterization and Application

The oxidative property of mesoporous Ti-SBA-15 was significantly enhanced by treatment with chlorosulfonic acid, leading to a substantial increase in benzyl alcohol conversion to benzaldehyde. This showcases the role of enhanced acidity in improving the yield and selectivity of the oxidation process (Rajesh Sharma et al., 2012).

Hemoglobin Oxygen Affinity

Substituted benzaldehydes, including those structurally related to 4-[(2-chlorobenzyl)oxy]benzaldehyde oxime, have been designed to increase the oxygen affinity of human hemoglobin. These compounds could potentially stabilize the oxygenated form of hemoglobin, suggesting applications in treating diseases like sickle cell disease by inhibiting erythrocyte sickling (C. Beddell et al., 1984).

Aerobic Oxidation of Alcohols

Research on the selective aerobic oxidation of benzyl alcohol to benzaldehyde underlines the significance of developing green and efficient catalytic processes. This includes studies on gold-catalyzed cyclizations and subsequent group transfers, which could be relevant for modifying compounds similar to this compound (I. Nakamura et al., 2010).

Safety and Hazards

Safety data for “4-[(2-chlorobenzyl)oxy]benzaldehyde” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always seek medical advice in case of exposure .

Propiedades

IUPAC Name |

(NE)-N-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-14-4-2-1-3-12(14)10-18-13-7-5-11(6-8-13)9-16-17/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXPNWPKNIZOHD-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)